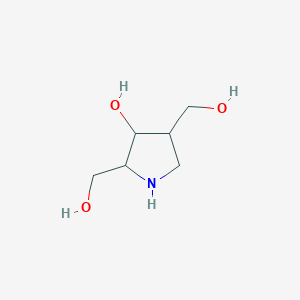
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol is a nitrogen-containing heterocyclic compound with significant biological and chemical properties. This compound is part of the pyrrolidine family, which is known for its versatility in medicinal chemistry and drug discovery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol typically involves the cyclization of acyclic intermediates. One common method is the stereoselective cyclization of acyclic precursors, which leads to the formation of the pyrrolidine ring . The reaction conditions often include the use of protecting groups such as benzyl carbonate to facilitate the handling of intermediates and prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as 1,3-dipolar cycloaddition reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them into primary alcohols .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, and primary alcohols. These products can be further utilized in the synthesis of more complex molecules and bioactive compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of novel nucleoside analogs and other bioactive molecules . In biology and medicine, it is used in the development of drugs targeting various diseases, including cancer and autoimmune disorders . The compound’s unique structure and reactivity make it valuable in the design of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease progression, thereby exerting its therapeutic effects . The hydroxymethyl groups play a crucial role in binding to the active sites of these targets, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in the nature and position of substituents.
Uniqueness: This unique feature allows for more diverse chemical transformations and broader applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2 |
InChI-Schlüssel |
WMFOQNKUMMYDQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(N1)CO)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















